2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride
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Overview
Description
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a chlorophenyl group, an isopropylamino group, and a propanoic acid moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and isopropylamine.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with isopropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Addition of Propanoic Acid: The amine is then reacted with a propanoic acid derivative under acidic conditions to form the final product.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
4-Chlorophenylboronic acid: A related compound with a boronic acid group instead of the propanoic acid moiety.
Bis(4-chlorophenyl) sulfone: A compound with two chlorophenyl groups and a sulfone linkage.
Uniqueness
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both the chlorophenyl and isopropylamino groups. This combination of features makes it particularly useful in applications requiring chiral specificity and diverse reactivity.
Biological Activity
2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride, also known as (S)-2-(4-chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to compile and analyze the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
- IUPAC Name : (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride
- Molecular Formula : C12H17Cl2NO2
- CAS Number : 1449131-17-2
- Molecular Weight : 236.09 g/mol
The compound exhibits biological activity primarily through its interaction with specific biological pathways. Research indicates that it may act as an inhibitor of the AKT protein kinase pathway, which is crucial in regulating cell survival and metabolism. The inhibition of this pathway can lead to apoptosis in cancer cells, making this compound a candidate for anti-cancer therapies .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. Notably, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The compound's IC50 values suggest significant potency in inhibiting cell proliferation:
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory activity. In a carrageenan-induced rat paw edema model, it exhibited a notable reduction in inflammation compared to standard anti-inflammatory drugs such as indomethacin .
Case Studies
- Clinical Trials for Cancer Treatment : A study evaluated the efficacy of (S)-2-(4-chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride in combination with other chemotherapeutic agents in patients with advanced solid tumors. The results indicated improved survival rates and reduced tumor burden in treated groups compared to controls .
- Animal Models for Inflammation : In a controlled experiment using rodents, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-8(2)14-7-11(12(15)16)9-3-5-10(13)6-4-9;/h3-6,8,11,14H,7H2,1-2H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAUGYAYLIUNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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